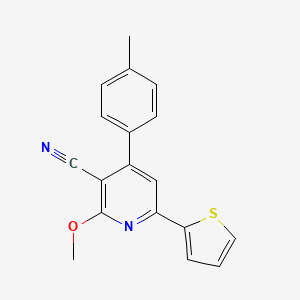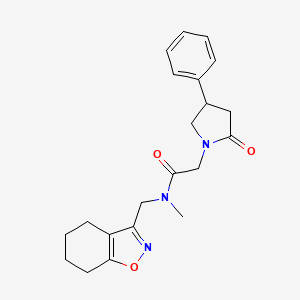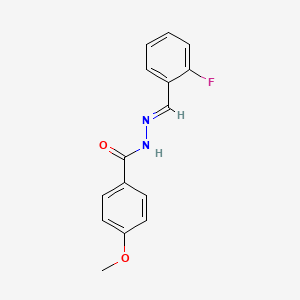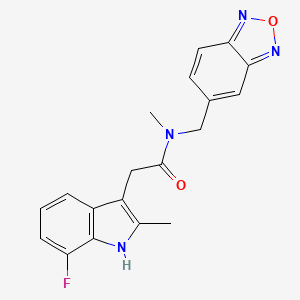
2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinonitrile derivatives, including compounds similar to 2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile, are of significant interest due to their diverse chemical and physical properties, which make them valuable in various applications such as photophysical studies and organic electronics. These compounds are explored for their luminescent properties and potential applications in blue light-emitting materials (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Synthesis Analysis
The synthesis of nicotinonitrile derivatives typically involves straightforward routes yielding good product yields. For instance, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile was synthesized through a simple route, with spectral and elemental analysis data consistent with its chemical structure, supporting its efficient synthesis methodology (Ahipa et al., 2014).
Molecular Structure Analysis
The molecular structure of nicotinonitrile derivatives is confirmed through techniques such as single crystal study, which reveals their three-dimensional structure, molecular shape, and nature of short contacts. Density Functional Theory (DFT) calculations can further elucidate the non-planar structure of these compounds, aligning theoretical IR spectral data with experimental values (Ahipa et al., 2014).
Chemical Reactions and Properties
Nicotinonitrile derivatives participate in various chemical reactions, indicating a rich chemistry that can be exploited for the synthesis of more complex molecules. Their reactivity under different conditions can lead to a variety of products with potential antimicrobial activity or other biological properties (Guna, Bhadani, Purohit, & Purohit, 2015).
Physical Properties Analysis
The physical properties, such as solvatochromic effects, highlight the interaction of nicotinonitrile derivatives with solvents of varying polarities, which is crucial for applications in materials science, especially for compounds that exhibit good absorption and fluorescence properties (Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity towards different chemical agents and conditions, are central to understanding the versatility of nicotinonitrile derivatives in synthetic chemistry. Their ability to undergo various transformations is indicative of their potential utility in creating new materials and compounds with specific functions (Guna et al., 2015).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research on closely related compounds to 2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile has shown antimicrobial properties. Specifically, derivatives of nicotinonitrile have been synthesized and demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi. These findings suggest potential applications of 2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile in developing new antimicrobial agents (Guna et al., 2015).
Corrosion Inhibition
Pyridine derivatives, including nicotinonitrile compounds, have been evaluated for their corrosion inhibition properties. Studies indicate that these compounds are effective in preventing corrosion of metals such as steel in acidic environments. The effectiveness of these inhibitors is attributed to their adsorption onto the metal surface, forming a protective layer that reduces corrosion. This suggests that 2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile could serve as a corrosion inhibitor for protecting metals in industrial applications (Ansari et al., 2015).
Antiprotozoal Activity
Nicotinonitrile derivatives have also been studied for their antiprotozoal activity. Research on similar compounds has demonstrated significant in vitro and in vivo efficacy against Trypanosoma species and Plasmodium falciparum, indicating potential applications of 2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile in the treatment of protozoal infections (Ismail et al., 2003).
Photovoltaic Applications
Research into the photovoltaic applications of nicotinonitrile derivatives has revealed that these compounds can serve as effective co-sensitizers in dye-sensitized solar cells (DSSCs). A study on a related compound showed enhanced solar energy conversion efficiency when used alongside traditional dyes. This suggests that 2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile could be explored for its potential in improving the efficiency of DSSCs (Hemavathi et al., 2019).
Luminescent Materials
Nicotinonitrile derivatives are also being investigated for their use in luminescent materials. Studies have indicated that these compounds exhibit strong fluorescence and solvatochromic effects, making them suitable for applications in organic light-emitting diodes (OLEDs) and other photonic devices. The photophysical properties of these materials suggest that 2-methoxy-4-(4-methylphenyl)-6-(2-thienyl)nicotinonitrile could be a candidate for developing new luminescent materials (Ahipa et al., 2014).
Eigenschaften
IUPAC Name |
2-methoxy-4-(4-methylphenyl)-6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2OS/c1-12-5-7-13(8-6-12)14-10-16(17-4-3-9-22-17)20-18(21-2)15(14)11-19/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTHDDXXWPFNIMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)OC)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-thiophen-2-yl-4-p-tolyl-nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)
![(1R*,3S*)-3-(2-hydroxyethoxy)-7-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5511477.png)

![1-isopropyl-N-methyl-N-[(1-methyl-5-oxo-3-pyrrolidinyl)methyl]-1H-pyrazole-4-carboxamide](/img/structure/B5511495.png)
![2-[(butylamino)methyl]-6-fluoroquinolin-4-ol](/img/structure/B5511497.png)



![N-(3-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5511526.png)
![N,N-dimethyl-2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5511530.png)


![N'-(3-ethyl-2,4-dimethoxybenzylidene)-2-[(4-nitrobenzyl)thio]acetohydrazide](/img/structure/B5511574.png)
![2-methyl-4-{4-[(1'-methyl-4,4'-bipiperidin-1-yl)methyl]phenyl}-2-butanol](/img/structure/B5511579.png)